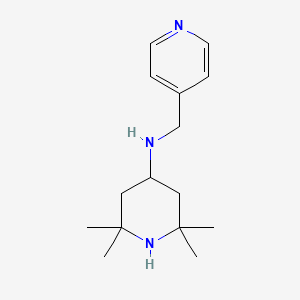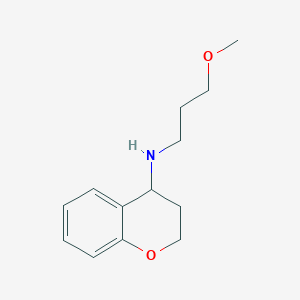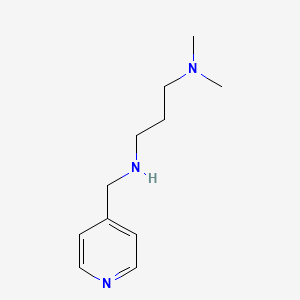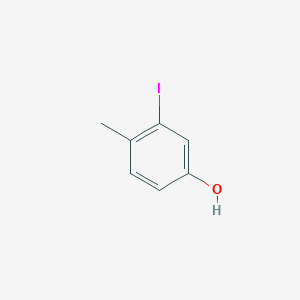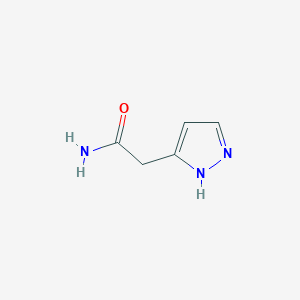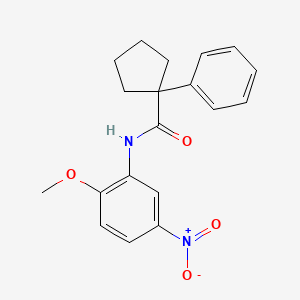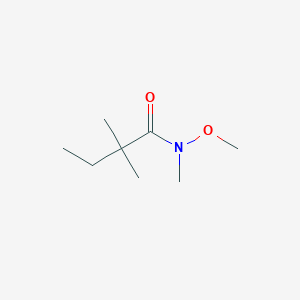
N-methoxy-N,2,2-trimethylbutanamide
Vue d'ensemble
Description
“2,2,N-trimethyl-N-methoxy-butyramide” is a chemical compound that has gained significant attention in scientific research. It is a nearly odorless white crystalline powder . It is widely used as a coolant in medicinal preparations, oral care products, foodstuffs, cosmetics, and confectionery products .
Synthesis Analysis
The synthesis of “2,2,N-trimethyl-N-methoxy-butyramide” could be achieved by the Ritter reaction of 2,2-diisopropylpropionitrile (DIPPN) with methanol in the presence of acid .Molecular Structure Analysis
The molecular formula of “2,2,N-trimethyl-N-methoxy-butyramide” is C8H17NO2. The molecular weight is 159.23 g/mol.Physical and Chemical Properties Analysis
“2,2,N-trimethyl-N-methoxy-butyramide” is a white crystalline powder . It has a cool, mint–menthol-type odor .Applications De Recherche Scientifique
Phenolic Derivatives and Chemical Reactions
- Studies on phenolic derivatives from natural sources have shown activity against specific biochemical targets, indicating the potential for these compounds in therapeutic applications. For instance, compounds isolated from Wigandia urens demonstrated activity in chemokine receptor assays, suggesting a framework for developing agents targeting immune responses (Cao et al., 2003).
Copolymers and Material Science
- Research into novel copolymers incorporating methoxy and methyl substituents has contributed to the understanding of polymer properties and applications in material science. For example, the synthesis and characterization of methyl and methoxy ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates have provided insights into copolymer composition and thermal behavior, relevant for designing materials with desired physical properties (Kharas et al., 2016).
Bioconversion Processes
- The bioconversion of nitriles to amides using microbial enzymes represents a significant area of research with applications in producing commodity chemicals. For instance, the conversion of butyronitrile to butyramide by Rhodococcus rhodochrous demonstrates an efficient biocatalytic process for synthesizing butyramide, a compound used in various industrial applications (Raj et al., 2007).
Synthetic Chemistry and Photochromism
- Research into the synthesis of spiropyran compounds with protective functions and their photochromic properties in solution and film provides a basis for developing materials sensitive to light. These findings have implications for creating smart materials with applications in sensors and switches (Liu Yan-gang, 2008).
Propriétés
IUPAC Name |
N-methoxy-N,2,2-trimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6-8(2,3)7(10)9(4)11-5/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMVWGROJAWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


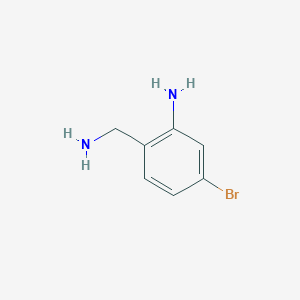

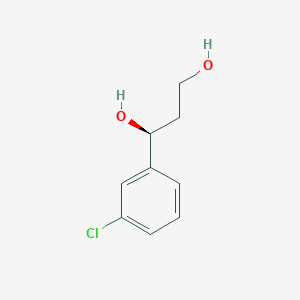
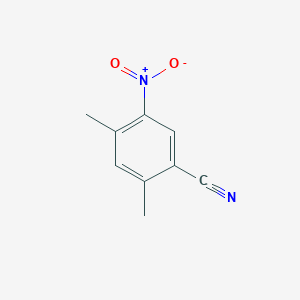
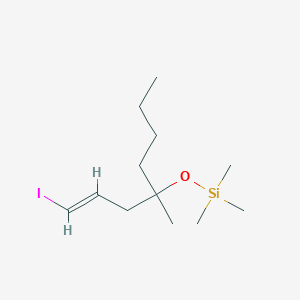
![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)
